N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.446. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a compound of interest in the field of medicinal chemistry, primarily explored for its potential in drug development and biochemical research. A relevant study involves the synthesis and characterization of structurally similar compounds, emphasizing the importance of detailed structural analysis through techniques like X-ray diffraction, LCMS, NMR, and IR spectroscopy. These methods are critical for confirming the molecular structure and understanding the chemical properties of such complex molecules. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated the application of condensation reactions and spectroscopic evidence in molecular characterization (Sanjeevarayappa et al., 2015).
Radiochemistry and Imaging Applications
The compound's structural framework serves as a basis for developing radiolabeled ligands, particularly for brain imaging and studying receptor systems using positron emission tomography (PET). For example, derivatives of similar compounds have been labeled with carbon-11 or fluorine-18 for imaging 5-HT1A receptors, a crucial target in neuroscience research. This highlights the compound's relevance in synthesizing radiotracers for neuroimaging, contributing to our understanding of brain function and disorders (Lu et al., 2005).
Biological Evaluation and Receptor Studies
Compounds with similar structures have been evaluated for their biological activities, including antimicrobial and anthelmintic effects, and as potential ligands for various receptor systems. This illustrates the broader application of such compounds in biological assays and receptor studies, offering insights into their potential therapeutic roles. The evaluation of related compounds for antibacterial and anthelmintic activity, as well as their interaction with specific receptors, underscores the importance of these molecules in pharmacological research (Sanjeevarayappa et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical reactions .
Pharmacokinetics
Similar compounds are usually well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It is likely that it exerts its effects through its interaction with its targets, leading to changes in cellular function .
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c22-17-7-5-16(6-8-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-4-2-1-3-18(19)23/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESIEZIIYVMMMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.